molecular formula C11H17N B11727439 Methyl[1-(4-methylphenyl)propan-2-yl]amine CAS No. 714965-56-7

Methyl[1-(4-methylphenyl)propan-2-yl]amine

Cat. No.: B11727439
CAS No.: 714965-56-7
M. Wt: 163.26 g/mol
InChI Key: GAIWFPOJOHUEBL-UHFFFAOYSA-N
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Description

Methyl[1-(4-methylphenyl)propan-2-yl]amine, also known as 2-methyl-1-(4-methylphenyl)propan-2-amine, is an organic compound with the molecular formula C11H17N. This compound is characterized by a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the central carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(4-methylphenyl)propan-2-yl]amine typically involves the reaction of 4-methylacetophenone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl[1-(4-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl[1-(4-methylphenyl)propan-2-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[1-(4-methylphenyl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: Methyl[1-(4-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern and the presence of both a methyl group and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl[1-(4-methylphenyl)propan-2-yl]amine, also known as 2-(4-methylphenyl)propan-2-amine, is a compound that has garnered attention in pharmacological and neurochemical research due to its significant biological activity. This article provides a detailed overview of its mechanisms of action, potential applications, and comparisons with similar compounds.

Chemical Structure and Classification

This compound is classified as a derivative of amphetamine and falls under the category of phenethylamines. Its molecular structure features a propan-2-amine backbone with a para-methyl substitution on the phenyl ring, which contributes to its unique chemical and biological properties. The compound's molecular formula is C12_{12}H17_{17}N, with a molecular weight of 187.27 g/mol.

The primary biological activity of this compound is attributed to its interaction with monoamine transporters in the central nervous system. It acts as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound enhances neurotransmission by:

  • Inhibiting reuptake : By binding to monoamine transporters, it prevents the reabsorption of these neurotransmitters, thereby increasing their availability in the synaptic cleft.
  • Monoamine oxidase inhibition : It may inhibit monoamine oxidase enzymes, further elevating neurotransmitter levels and potentially influencing mood regulation and cognitive functions.

Biological Effects

The stimulant effects of this compound have been documented in various studies. These effects are primarily linked to increased dopamine levels, which play a crucial role in reward pathways and motivation. The compound's ability to modulate neurotransmitter dynamics suggests potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds within the amphetamine class. Below is a comparative table highlighting its unique aspects:

Compound NameStructural FeaturesUnique Aspects
AmphetamineLacks methyl group on phenyl ringBasic structure without para substitution
MethamphetamineContains an additional methyl group on nitrogenIncreased potency due to nitrogen methylation
PhenethylamineParent compound with simpler structureNo additional substitutions on phenyl ring

The para-methyl group on the phenyl ring distinguishes this compound from these compounds, influencing its pharmacological profile and interaction with neurotransmitter systems.

Case Studies and Research Findings

Research has demonstrated the biological activity of this compound through various experimental models:

  • In vitro studies : Experiments have shown that this compound significantly increases dopamine release in neuronal cultures, suggesting its role as a potent stimulant agent.
  • Behavioral studies : Animal models treated with this compound exhibited increased locomotor activity, indicative of its stimulant properties.
  • Toxicological assessments : Investigations into the safety profile have indicated potential risks associated with high doses, including neurotoxicity and dependence liability similar to other amphetamines.

Properties

CAS No.

714965-56-7

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3

InChI Key

GAIWFPOJOHUEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)NC

Origin of Product

United States

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